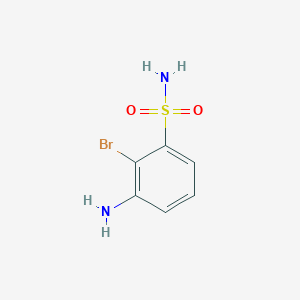

3-Amino-2-bromobenzenesulfonamide

説明

特性

IUPAC Name |

3-amino-2-bromobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2S/c7-6-4(8)2-1-3-5(6)12(9,10)11/h1-3H,8H2,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMWYAISLGVKWNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)S(=O)(=O)N)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Whitepaper: Structural Profiling and Synthetic Utility of 3-Amino-2-bromobenzenesulfonamide

Executive Summary

As a building block in advanced organic synthesis and medicinal chemistry, 3-Amino-2-bromobenzenesulfonamide (CAS: 1261671-44-6) presents a highly functionalized, densely packed aromatic scaffold. The strategic positioning of three distinct functional groups—a primary amine, an aryl bromide, and a primary sulfonamide—on adjacent carbons (1,2,3-substitution pattern) creates a unique triad of reactivity. This in-depth technical guide provides a comprehensive analysis of its physicochemical properties, mechanistic behavior in transition-metal catalysis, and its pharmacological potential as a highly tunable pharmacophore for metalloenzyme inhibition.

Physicochemical & Structural Profiling

Understanding the fundamental physicochemical properties of 3-Amino-2-bromobenzenesulfonamide is critical for predicting its behavior in both synthetic workflows and biological environments[1]. The presence of dual hydrogen bond donors (amine and sulfonamide) significantly influences its solubility profile and solid-state packing.

Table 1: Core Physicochemical Properties

| Property | Value / Description |

| Chemical Name | 3-Amino-2-bromobenzenesulfonamide |

| CAS Registry Number | 1261671-44-6 |

| Molecular Formula | C₆H₇BrN₂O₂S |

| Molecular Weight | 251.10 g/mol |

| Exact Mass | 249.94116 g/mol |

| Topological Polar Surface Area (TPSA) | 94.6 Ų |

| Hydrogen Bond Donors | 2 (Primary amine, primary sulfonamide) |

| Hydrogen Bond Acceptors | 4 (Sulfonyl oxygens, amine/sulfonamide nitrogens) |

| Canonical SMILES | C1=CC(=C(C(=C1)S(=O)(=O)N)Br)N |

Data synthesized from computational and empirical chemical databases[2].

Mechanistic Reactivity & Synthetic Utility

The synthetic value of 3-Amino-2-bromobenzenesulfonamide lies in the orthogonality of its functional groups. However, the 1,2,3-substitution pattern introduces significant steric hindrance, particularly at the C2-bromo position, which requires careful ligand selection during transition-metal catalysis.

-

The C2-Bromo Handle (Sterically Hindered Electrophile): The bromine atom is flanked by two bulky groups. In standard Palladium-catalyzed cross-coupling reactions, oxidative addition into this C-Br bond is kinetically sluggish. Furthermore, the electron-donating nature of the C3-amino group increases the electron density of the aromatic ring, further raising the activation energy for oxidative addition[3]. Overcoming this requires electron-rich, sterically demanding dialkylbiaryl phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos)[4].

-

The C3-Amino Group (Nucleophile/Directing Group): The primary aniline can undergo selective acylation, reductive amination, or diazotization. In cross-coupling scenarios, it can act as a competitive nucleophile if not properly protected, necessitating optimized base and solvent conditions to favor the desired intermolecular coupling over unwanted side reactions.

-

The C1-Sulfonamide (Pharmacophore/Weak Acid): The primary sulfonamide is relatively acidic (pKa ~10). Under strongly basic conditions, it deprotonates, which can alter the solubility of the molecule and potentially poison certain transition-metal catalysts by forming off-cycle Pd-sulfonamidate complexes.

Divergent synthetic reactivity pathways of 3-amino-2-bromobenzenesulfonamide.

Experimental Workflow: Overcoming Steric Hindrance in Pd-Catalysis

To harness the C2-bromo position, researchers must employ highly active catalytic systems. The following protocol details a self-validating methodology for the , specifically tailored for this scaffold[3].

Protocol: Suzuki-Miyaura Cross-Coupling via Pd/XPhos Catalysis

Objective: Regioselective C-C bond formation at the C2 position while tolerating the unprotected C3-amine and C1-sulfonamide.

Reagents & Materials:

-

3-Amino-2-bromobenzenesulfonamide (1.0 equiv, limiting reagent)

-

Arylboronic acid (1.5 equiv)

-

Pd₂(dba)₃ (0.02 equiv, 4 mol% Pd)

-

XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (0.08 equiv)

-

K₃PO₄ (2.5 equiv)

-

Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology & Causality:

-

System Degassing (Critical Step): Charge a Schlenk flask with the aryl bromide, boronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos. Evacuate and backfill with Argon (3 cycles). Causality: Pd(0) species and electron-rich phosphines like XPhos are highly susceptible to oxidation. Oxygen must be rigorously excluded to prevent catalyst deactivation.

-

Solvent Addition & Pre-activation: Add degassed 1,4-Dioxane and H₂O. Causality: The biphasic nature of the solvent is deliberate. Dioxane solubilizes the organic components, while water dissolves the K₃PO₄ base. Water is mechanistically essential; it hydrates the boronic acid to form a reactive boronate complex, drastically accelerating the transmetalation step.

-

Thermal Activation: Heat the reaction mixture to 90 °C under vigorous stirring for 12–16 hours. Causality: The steric bulk of the 1,2,3-substitution pattern requires elevated thermal energy to drive the reductive elimination step of the catalytic cycle.

-

Self-Validating Monitoring (LC-MS): Monitor the reaction via LC-MS. Validation: The starting material exhibits a distinct 1:1 isotopic doublet at m/z 249/251 [M+H]⁺ due to the ⁷⁹Br and ⁸¹Br isotopes. Successful conversion is unambiguously confirmed by the complete disappearance of this isotopic signature and the emergence of the product mass.

-

Workup & Isolation: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Pharmacological Potential: Carbonic Anhydrase Inhibition

Beyond its utility as a synthetic intermediate, the benzenesulfonamide moiety is a privileged structure in medicinal chemistry, most notably acting as a primary pharmacophore for [5].

Carbonic anhydrases are a superfamily of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Inhibition of specific CA isoforms (e.g., CA IX and XII) is a validated strategy for targeting hypoxic tumors and managing glaucoma[6].

Mechanism of Action: The primary sulfonamide group (-SO₂NH₂) acts as a Zinc-Binding Group (ZBG). In the physiological environment of the enzyme active site, the sulfonamide is deprotonated. The resulting sulfonamidate anion coordinates directly to the catalytic Zn(II) ion, displacing the zinc-bound water/hydroxide molecule that normally acts as the nucleophile in CO₂ hydration[7].

The unique value of the 3-amino-2-bromo substitution pattern lies in its ability to engage in secondary interactions within the CA active site. The bulky bromine atom and the hydrogen-bonding capable amine can be utilized to interact with the hydrophobic and hydrophilic halves of the active site cavity, respectively, driving isoform selectivity—a major hurdle in modern CA inhibitor design[5].

Mechanism of carbonic anhydrase inhibition by primary sulfonamide pharmacophores.

References

-

Supuran, C. T. "Advances in structure-based drug discovery of carbonic anhydrase inhibitors." Expert Opinion on Drug Discovery, 12(1), 61-88 (2017). Available at:[Link]

-

Supuran, C. T. "Structure-based drug discovery of carbonic anhydrase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 27(6), 759-772 (2012). Available at:[Link]

-

Ruiz-Castillo, P., Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649 (2016). Available at:[Link]

-

Watanabe, T., Miyaura, N., Suzuki, A. "Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes." Synlett, 1992(03), 207-210 (1992). Available at:[Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in structure-based drug discovery of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-based drug discovery of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

The Enigmatic Mechanism of 3-Amino-2-bromobenzenesulfonamide Derivatives: A Technical Guide to a Putative Biological Role

This technical guide delves into the probable mechanism of action of 3-Amino-2-bromobenzenesulfonamide derivatives, a class of compounds with significant potential in medicinal chemistry. In the absence of extensive direct research on this specific scaffold, this document synthesizes information from structurally related benzenesulfonamide analogs to provide a scientifically grounded and comprehensive overview for researchers, scientists, and drug development professionals. The core focus will be on the well-established role of benzenesulfonamides as inhibitors of carbonic anhydrases, a family of metalloenzymes implicated in a wide range of physiological and pathological processes.

Introduction to the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone pharmacophore in modern drug discovery, characterized by a benzene ring attached to a sulfonamide group (-SO₂NH₂).[1] This structural motif is the foundation for a vast array of therapeutic agents with diverse applications, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[1] The chemical properties of the sulfonamide group, particularly its ability to act as a potent zinc-binding group, have been pivotal in the development of drugs targeting a wide range of enzymes and receptors.[1]

The 3-Amino-2-bromobenzenesulfonamide core introduces specific electronic and steric features that are likely to modulate the biological activity of its derivatives. The presence of the amino group can influence solubility and provide an additional site for hydrogen bonding, while the bromine atom can participate in halogen bonding, potentially enhancing binding affinity and selectivity for target proteins.[2]

The Primary Postulated Mechanism: Carbonic Anhydrase Inhibition

Based on extensive research into analogous compounds, the most probable mechanism of action for 3-Amino-2-bromobenzenesulfonamide derivatives is the inhibition of carbonic anhydrases (CAs).[1][2]

The Role of Carbonic Anhydrases

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3][4] This seemingly simple reaction is crucial for a multitude of physiological processes, including pH homeostasis, CO₂ transport, and electrolyte balance.[4] Dysregulation of CA activity is implicated in several diseases, making them attractive therapeutic targets.[3] Notably, tumor-associated isoforms like CA IX and XII are overexpressed in many hypoxic solid tumors, contributing to the acidic tumor microenvironment and promoting cancer progression.[1][5]

Molecular Mechanism of Inhibition

The sulfonamide group of benzenesulfonamide derivatives is an excellent zinc-binding moiety.[1] The proposed mechanism of CA inhibition by these compounds involves the coordination of the sulfonamide group with the zinc ion located in the active site of the enzyme.[2] This interaction displaces the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic activity of the enzyme, thereby inhibiting its function. The 3-amino and 2-bromo substituents on the benzene ring are expected to interact with amino acid residues within the active site cavity, influencing the binding affinity and isoform selectivity of the derivatives.[2]

Caption: Postulated interaction of a 3-Amino-2-bromobenzenesulfonamide derivative with the active site of Carbonic Anhydrase.

Potential for Other Biological Targets

While carbonic anhydrase inhibition is the most likely mechanism, the structural features of 3-Amino-2-bromobenzenesulfonamide derivatives suggest the potential for interaction with other biological targets.

Anti-inflammatory Pathways

Some benzenesulfonamide derivatives have been shown to exhibit anti-inflammatory properties by targeting enzymes in the eicosanoid biosynthesis pathway.[2] This includes enzymes like lipoxygenases (LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1).[2] The N-substituted derivatives of the core scaffold could potentially occupy hydrophobic pockets in the active sites of these enzymes.

Kinase Inhibition

The benzenesulfonamide scaffold has also been identified in kinase inhibitors.[6] Certain derivatives have shown activity against receptor tyrosine kinases like TrkA, which are potential targets in cancer therapy.[6] The 3-amino group could serve as a key interaction point within the ATP-binding pocket of kinases.

Experimental Protocols for Mechanistic Elucidation

To definitively determine the mechanism of action of novel 3-Amino-2-bromobenzenesulfonamide derivatives, a series of well-defined experiments are necessary.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This is a gold-standard method to quantify the inhibition of CA activity.

Principle: This assay measures the enzyme-catalyzed hydration of CO₂. The reaction is monitored by a pH indicator that changes color as the pH of the solution decreases due to the production of protons.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a buffered solution (e.g., Tris-HCl) at a specific pH (e.g., 7.5).

-

Prepare a stock solution of the purified CA isoenzyme of interest.

-

Prepare stock solutions of the 3-Amino-2-bromobenzenesulfonamide derivatives in a suitable solvent (e.g., DMSO).

-

Prepare a CO₂-saturated water solution.

-

Prepare a solution of a pH indicator (e.g., p-nitrophenol).

-

-

Assay Procedure:

-

In a stopped-flow instrument, rapidly mix the enzyme solution (containing the inhibitor at various concentrations) with the CO₂-saturated solution.

-

Monitor the change in absorbance of the pH indicator over time.

-

Calculate the initial rate of the reaction.

-

-

Data Analysis:

-

Plot the initial reaction rates against the inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

-

Caption: Workflow for the stopped-flow carbonic anhydrase inhibition assay.

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to verify target engagement in a cellular context.

Principle: The binding of a ligand (the inhibitor) to its target protein often increases the thermal stability of the protein.

Step-by-Step Methodology:

-

Cell Treatment: Treat intact cells with the 3-Amino-2-bromobenzenesulfonamide derivative or a vehicle control.

-

Heating: Heat the cell lysates to a range of temperatures.

-

Protein Precipitation: Centrifuge the samples to pellet the aggregated (denatured) proteins.

-

Analysis: Analyze the amount of the target protein (e.g., a specific CA isoform) remaining in the supernatant by Western blotting or mass spectrometry.

-

Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.

Quantitative Data on Related Benzenesulfonamide Derivatives

The following table summarizes the inhibitory activities (Kᵢ values) of some benzenesulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms. This data, from related compounds, provides a reference for the expected potency of 3-Amino-2-bromobenzenesulfonamide derivatives.

| Compound Class | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |

| Triazinyl-substituted benzenesulfonamides | 51.67 ± 4.76 | 40.35 ± 5.74 | 0.91 - 126.2 | - | [7] |

| 2-bromophenyl derivatives | - | - | - | - | [8] |

| Aminoketone derivatives of 3-amino-4-hydroxybenzenesulfonamide | 0.14 µM | - | 0.14 - 3.1 µM | - | [9] |

Note: The data presented is for structurally related compounds and not for 3-Amino-2-bromobenzenesulfonamide derivatives themselves.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of 3-Amino-2-bromobenzenesulfonamide derivatives is currently limited, the extensive body of research on the broader benzenesulfonamide class strongly suggests that their primary biological activity is likely mediated through the inhibition of carbonic anhydrases. The specific substitution pattern of the 3-amino and 2-bromo groups offers intriguing possibilities for modulating potency and isoform selectivity, which warrants further investigation.

Future research should focus on the synthesis of a library of 3-Amino-2-bromobenzenesulfonamide derivatives and their systematic evaluation against a panel of carbonic anhydrase isoforms. Cellular and in vivo studies will then be crucial to validate the on-target effects and explore the therapeutic potential of this promising class of compounds in diseases where CA dysregulation plays a significant role, such as cancer and glaucoma.

References

-

Vainauskas, V., Norvaišaitė, R., Grybaitė, B., Vaickelionienė, R., Smirnov, A., Kojis, T., ... & Petrikaitė, V. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 26(13), 6466. Available from: [Link]

-

Vainauskas, V., Norvaišaitė, R., Grybaitė, B., Vaickelionienė, R., Smirnov, A., Kojis, T., ... & Petrikaitė, V. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PubMed. Available from: [Link]

-

Vainauskas, V., Norvaišaitė, R., Grybaitė, B., Vaickelionienė, R., Smirnov, A., Kojis, T., ... & Petrikaitė, V. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. ResearchGate. Available from: [Link]

-

Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. (2021). MDPI. Available from: [Link]

-

Allen, K. D., & Ensign, S. A. (2006). Characterization of 2-bromoethanesulfonate as a selective inhibitor of the coenzyme m-dependent pathway and enzymes of bacterial aliphatic epoxide metabolism. Journal of bacteriology, 188(24), 8447–8456. Available from: [Link]

-

Festus, C., Ezeokonkwo, M. A., & Onyia, C. C. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 628. Available from: [Link]

-

De Vita, D., Angeli, A., La Mura, E., Tenti, A., & Supuran, C. T. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2197669. Available from: [Link]

-

Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025). MDPI. Available from: [Link]

-

Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (2023). MDPI. Available from: [Link]

-

Balandis, B., Šimkūnas, T., Paketurytė-Latvė, V., Michailovienė, V., Mickevičiūtė, A., Manakova, E., ... & Matulis, D. (2022). Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules (Basel, Switzerland), 27(8), 2469. Available from: [Link]

-

Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (2014). PMC. Available from: [Link]

-

a class of carbonic anhydrase II and VII-selective inhibitors. (2016). PMC. Available from: [Link]

-

Inhibition of carbonic anhydrase II by sulfonamide derivatives. (2021). IMR Press. Available from: [Link]

-

Chiaramonte, N., Romanelli, M. N., Teodori, E., & Supuran, C. T. (2018). Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors. Metabolites, 8(3), 36. Available from: [Link]

-

Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors. (1995). PubMed. Available from: [Link]

-

Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2023). MDPI. Available from: [Link]

-

Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. (2022). Royal Society of Chemistry. Available from: [Link]

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). PMC. Available from: [Link]

- Benzenesulfonamide compounds and their use as therapeutic agents. (2020). Google Patents.

-

El-Gohary, N. S., & Shaaban, M. I. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(46), 28726-28741. Available from: [Link]

-

Design, synthesis, and biological evaluation of 3-amino-2-oxazolidinone derivatives as potent quorum-sensing inhibitors of Pseudomonas aeruginosa PAO1. (2020). PubMed. Available from: [Link]

-

Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. (2021). MDPI. Available from: [Link]

-

Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. (2022). Frontiers. Available from: [Link]

-

Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar. (2021). Semantic Scholar. Available from: [Link]

-

Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2024). ResearchGate. Available from: [Link]

-

3-Amino-2-hydroxyamides and related compounds as inhibitors of methionine aminopeptidase-2. (2004). PubMed. Available from: [Link]

-

Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2024). PubMed. Available from: [Link]

-

Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. (2023). Cihan University-Erbil Repository. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures [mdpi.com]

3-Amino-2-bromobenzenesulfonamide: A Technical Guide on Exact Mass, Molecular Weight, and pKa Characterization

As a Senior Application Scientist, accurate physicochemical profiling is the bedrock of robust drug development and chemical synthesis. 3-Amino-2-bromobenzenesulfonamide (CAS: 1261671-44-6) is a highly functionalized aromatic building block[1]. Its unique substitution pattern—featuring an electron-withdrawing bromine atom, an ionizable sulfonamide, and a primary aniline group—creates a complex electronic environment that directly dictates its mass spectrometric behavior and acid-base chemistry.

This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for determining the exact mass, molecular weight, and pKa of this compound.

Structural & Physicochemical Profiling

Before initiating any analytical workflow, it is critical to establish the fundamental theoretical properties of the analyte. The presence of the bromine atom significantly impacts both the molecular weight and the isotopic distribution observed in mass spectrometry.

Quantitative Data Summary

| Property | Value | Causality / Significance |

| Chemical Formula | C₆H₇BrN₂O₂S[1] | Defines the elemental composition and degree of unsaturation. |

| Molecular Weight (MW) | 251.10 g/mol [1] | Represents the abundance-weighted average mass (incorporating both ⁷⁹Br and ⁸¹Br isotopes). |

| Monoisotopic Exact Mass | 249.94116 Da[1] | The precise mass of the molecule composed entirely of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O, ³²S). Critical for High-Resolution Mass Spectrometry (HRMS) identification. |

| Isotopic Signature | ~1:1 (M : M+2) | Bromine naturally occurs as ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), creating a distinct doublet peak in MS spectra separated by ~1.998 Da. |

Causality in Mass Spectrometry

In low-resolution mass spectrometry, the molecular weight (251.10 g/mol ) is often sufficient for general confirmation[1]. However, in metabolomics or impurity profiling, High-Resolution Mass Spectrometry (HRMS) is mandatory. The exact mass of 249.94116 Da allows us to calculate the mass defect, distinguishing 3-amino-2-bromobenzenesulfonamide from isobaric interferences.

Caption: Workflow for HRMS exact mass determination of 3-Amino-2-bromobenzenesulfonamide.

Acid-Base Chemistry: pKa Characterization

The pKa dictates the ionization state of the molecule at physiological pH, governing its solubility, permeability, and target binding affinity. 3-Amino-2-bromobenzenesulfonamide possesses two distinct ionizable centers:

-

The Anilinium Conjugate Acid (pKa₁): Unsubstituted aniline has a pKa of ~4.6[2]. However, the ortho-bromo group and the meta-sulfonamide group exert powerful electron-withdrawing inductive (-I) effects. This stabilizes the neutral amine lone pair, rendering the protonated anilinium ion highly acidic, shifting the pKa₁ down to < 2.5[3].

-

The Sulfonamide Group (pKa₂): The primary sulfonamide (-SO₂NH₂) acts as a weak acid. Upon deprotonation, the negative charge is stabilized by resonance across the sulfonyl oxygen atoms. The expected pKa₂ is approximately 9.5 to 10.1[2].

The Yasuda-Shedlovsky Extrapolation

Halogenated aromatic sulfonamides typically exhibit poor aqueous solubility, meaning standard aqueous potentiometric titrations will fail due to precipitation[4]. To circumvent this, titrations must be performed in co-solvent mixtures (e.g., methanol-water)[4][5]. We then apply the Yasuda-Shedlovsky extrapolation :

psKa+log[H2O]=εA+B

By plotting the apparent pKa ( psKa ) against the inverse of the dielectric constant ( ε ) of various solvent ratios, we can confidently extrapolate the true aqueous pKa (where the co-solvent concentration is 0%)[4][5].

Caption: Deprotonation pathway showing cationic, neutral, and anionic states across the pH gradient.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. If the validation criteria fail, the experiment must be halted and recalibrated.

Protocol A: LC-HRMS Exact Mass Verification

-

Preparation: Dissolve 1 mg of 3-amino-2-bromobenzenesulfonamide in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using 0.1% Formic Acid in Water/Acetonitrile (50:50, v/v).

-

Injection: Inject 2 µL into a Q-TOF or Orbitrap mass spectrometer equipped with an Electrospray Ionization (ESI) source operating in positive ion mode.

-

Lock Mass Calibration: Continuously infuse a known reference standard (e.g., Leucine Enkephalin, m/z 556.2771) to correct for instrumental drift in real-time.

-

Data Acquisition: Scan from m/z 100 to 500 with a mass resolution of ≥ 30,000 FWHM.

-

Self-Validation Check: The mass error between the theoretical exact mass ( [M+H]+ = 250.94898 Da) and the experimental mass must be < 5 ppm . Furthermore, the isotopic pattern must display a 1:1 abundance ratio for the M and M+2 peaks, confirming the presence of the single bromine atom.

Protocol B: UV-Metric pKa Determination

Because the molecule contains a strong UV chromophore near the ionizable groups, UV-metric titration is vastly superior to potentiometry for this poorly soluble compound[4].

-

Solvent Preparation: Prepare four solvent systems of Methanol/Water at 20%, 30%, 40%, and 50% (v/v) Methanol. Ensure the ionic strength is kept constant at 0.15 M using KCl[4].

-

Titration: Dissolve the analyte to a concentration of 50 µM in each solvent system. Using an automated titrator coupled to a Diode Array Detector (DAD), titrate from pH 1.5 to 11.5 using 0.5 M HCl and 0.5 M KOH.

-

Spectral Acquisition: Record the UV-Vis spectra (200–400 nm) at intervals of 0.2 pH units.

-

Self-Validation Check (Isosbestic Points): Overlay the spectra. The presence of sharp, distinct isosbestic points (wavelengths where absorbance remains constant across pH changes) validates that the spectral shift is due solely to a two-state acid-base equilibrium. If the isosbestic points drift, it indicates compound precipitation or degradation, and the data must be discarded.

-

Data Processing: Calculate the apparent psKa values for each methanol ratio using multi-wavelength target factor analysis. Apply the Yasuda-Shedlovsky extrapolation against the dielectric constant to derive the final aqueous pKa₁ and pKa₂[4][5].

Sources

- 1. Page loading... [guidechem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ionization Services - Evotec [evotec.com]

- 5. PH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent-water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure and Polymorphism of 3-Amino-2-bromobenzenesulfonamide: A Prospective Investigation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive research plan for the determination of the crystal structure and the exploration of polymorphism of 3-amino-2-bromobenzenesulfonamide. To date, the crystal structure of this compound has not been reported in the public domain. The following sections provide a detailed roadmap for its solid-state characterization, from synthesis and crystallization to advanced analytical techniques and computational modeling. This guide is intended for researchers in crystallography, materials science, and pharmaceutical development, offering both theoretical grounding and practical, field-proven methodologies.

Introduction: The Significance of Solid-State Characterization

The therapeutic efficacy and manufacturability of an active pharmaceutical ingredient (API) are intrinsically linked to its solid-state properties. Crystal structure dictates key physicochemical characteristics such as solubility, dissolution rate, stability, and bioavailability. Furthermore, the ability of a compound to exist in multiple crystalline forms, a phenomenon known as polymorphism, presents both challenges and opportunities in drug development. Different polymorphs of the same API are, in the eyes of regulatory bodies, different materials, each requiring thorough characterization.

3-Amino-2-bromobenzenesulfonamide, with its potential for diverse hydrogen bonding and other intermolecular interactions, is a prime candidate for polymorphic behavior. A comprehensive understanding of its solid-state chemistry is therefore crucial for any future development. This guide provides the scientific framework for such an investigation.

Proposed Research Workflow

The investigation into the crystal structure and polymorphism of 3-Amino-2-bromobenzenesulfonamide will follow a logical progression from material synthesis to in-depth solid-state analysis.

Figure 1: Proposed experimental and computational workflow for the solid-state characterization of 3-Amino-2-bromobenzenesulfonamide.

Experimental Protocols

Synthesis and Purification

The initial and most critical step is to ensure the chemical purity of 3-Amino-2-bromobenzenesulfonamide. While the compound is commercially available, its synthesis from appropriate precursors, such as the bromination of 3-aminobenzenesulfonamide, followed by rigorous purification is recommended to remove any potential impurities that could influence crystallization outcomes.

Protocol for Purity Verification:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the molecular structure.

-

Mass Spectrometry (MS): Determine the molecular weight to confirm the identity of the compound.

-

High-Performance Liquid Chromatography (HPLC): Assess the purity of the compound. A purity of >99% is desirable for crystallization studies.

Crystallization and Polymorph Screening

A systematic crystallization screening is essential to identify potential polymorphs. This involves exploring a wide range of solvents, temperatures, and crystallization techniques.

Protocol for Crystallization Screening:

-

Solvent Selection: Choose a diverse set of at least 20 solvents with varying polarities, hydrogen-bonding capabilities, and boiling points.

-

Techniques:

-

Slow Evaporation: Dissolve the compound in various solvents to near-saturation at room temperature and allow the solvent to evaporate slowly.

-

Cooling Crystallization: Prepare saturated solutions at an elevated temperature and cool them at different rates (slow and crash cooling).

-

Vapor Diffusion (Liquid and Solid): Place a solution of the compound in a small vial and place this vial in a larger sealed container with a less soluble "anti-solvent."

-

Slurry Experiments: Stir a suspension of the compound in a solvent at a specific temperature for an extended period to encourage conversion to the most stable form.

-

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the crystal structure of a compound. It provides precise information about bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice.

Protocol for SCXRD Analysis:

-

Crystal Selection: Identify a suitable single crystal (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible defects under a microscope.

-

Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for identifying crystalline phases and is often used for routine characterization and to analyze the bulk material from crystallization experiments. Each polymorph will produce a unique PXRD pattern.

Protocol for PXRD Analysis:

-

Sample Preparation: Gently grind the crystalline sample to a fine powder to ensure random orientation of the crystallites.

-

Data Collection: Place the powdered sample in a sample holder and collect the diffraction pattern over a range of 2θ angles.

-

Pattern Analysis: Compare the resulting diffractograms from different crystallization experiments to identify different polymorphic forms.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal behavior of the different solid forms, including melting points, phase transitions, and decomposition temperatures.

Protocol for Thermal Analysis:

-

DSC: Heat a small amount of the sample (typically 2-5 mg) in an aluminum pan at a constant rate (e.g., 10 °C/min) and record the heat flow. Endothermic events like melting and exothermic events like crystallization or decomposition will be observed.

-

TGA: Heat a sample in a furnace and continuously measure its weight as a function of temperature. This provides information about desolvation and decomposition.

Computational Modeling

Computational methods can complement experimental findings by predicting possible crystal structures and analyzing intermolecular interactions.

Polymorph Prediction

Crystal structure prediction (CSP) algorithms can generate a landscape of energetically plausible crystal structures for a given molecule. This can guide the experimental search for polymorphs.

Hirshfeld Surface Analysis

Once a crystal structure is determined, Hirshfeld surface analysis can be used to visualize and quantify the different intermolecular interactions within the crystal, providing insights into the forces that govern the crystal packing. A similar analysis has been performed on related bromobenzenesulfonamide derivatives.[1]

Data Presentation and Interpretation

All collected data should be systematically organized to facilitate comparison and interpretation.

Table 1: Crystallographic Data for 3-Amino-2-bromobenzenesulfonamide (Template)

| Parameter | Polymorph I | Polymorph II |

| Chemical Formula | C₆H₇BrN₂O₂S | C₆H₇BrN₂O₂S |

| Formula Weight | 251.10 | 251.10 |

| Crystal System | To be determined | To be determined |

| Space Group | To be determined | To be determined |

| a (Å) | To be determined | To be determined |

| b (Å) | To be determined | To be determined |

| c (Å) | To be determined | To be determined |

| α (°) | To be determined | To be determined |

| β (°) | To be determined | To be determined |

| γ (°) | To be determined | To be determined |

| Volume (ų) | To be determined | To be determined |

| Z | To be determined | To be determined |

| Density (calculated) (g/cm³) | To be determined | To bedetermined |

| R-factor (%) | To be determined | To be determined |

Table 2: Thermal Analysis Data (Template)

| Form | Melting Point (°C) (DSC) | Enthalpy of Fusion (J/g) | Decomposition Onset (°C) (TGA) |

| Polymorph I | To be determined | To be determined | To be determined |

| Polymorph II | To be determined | To be determined | To be determined |

| Amorphous | Glass transition | N/A | To be determined |

Conclusion

The comprehensive solid-state characterization of 3-Amino-2-bromobenzenesulfonamide is a critical step in its potential development as a pharmaceutical agent. The methodologies outlined in this guide provide a robust framework for determining its crystal structure, identifying and characterizing its polymorphs, and understanding the intermolecular forces that govern its solid-state behavior. The successful execution of this research plan will yield invaluable data for formulation development, patent protection, and regulatory submission.

References

-

Su, K., Luo, J., & Van Meervelt, L. (2023). Crystal structure and Hirshfeld surface analysis of N-{N-[amino(dimethylamino)methyl]carbamimidoyl}-3-bromobenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 79(4), 367-372. [Link]

-

PubChem. (n.d.). Benzenesulfonamide, 3-amino-. Retrieved March 24, 2026, from [Link]

-

PubChem. (n.d.). 4-Amino-3-bromobenzene-1-sulfonamide. Retrieved March 24, 2026, from [Link]

Sources

Application Note: Synthesis Protocol for 3-Amino-2-bromobenzenesulfonamide

Target Compound: 3-Amino-2-bromobenzenesulfonamide (CAS: 1261671-44-6) Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists

Strategic Overview & Retrosynthetic Analysis

3-Amino-2-bromobenzenesulfonamide is a highly functionalized, 1,2,3-trisubstituted benzene derivative. Compounds containing the benzenesulfonamide pharmacophore are critical building blocks in drug discovery, most notably acting as transition state analogues that inhibit carbonic anhydrase (CA) isoforms [1].

The primary synthetic challenge for this specific molecule is the 1,2,3-substitution pattern. Direct electrophilic aromatic substitution (e.g., chlorosulfonation of 2-bromoaniline) is prone to poor regiocontrol and undesired para-substitution due to the strong directing effects of the amine group.

The Causality of the Chosen Route: To ensure absolute regiocontrol and establish a self-validating synthetic system, this protocol utilizes a three-step linear sequence starting from the commercially available 2-bromo-3-nitroaniline .

-

Sandmeyer-Type Chlorosulfonylation: Converts the amine to a sulfonyl chloride. This bypasses the regioselectivity issues of direct sulfonation by using the existing amine as a positional anchor.

-

Ammonolysis: Converts the sulfonyl chloride to the sulfonamide. The steric hindrance of the ortho-bromine atom necessitates optimized conditions to prevent hydrolysis [1].

-

Chemoselective Reduction: The nitro group is reduced to the final amine. A Béchamp reduction (Fe/NH₄Cl) is selected over catalytic hydrogenation (Pd/C) to strictly prevent the hydrodehalogenation of the sensitive aryl bromide bond [2].

Synthetic Workflow Diagram

Figure 1: Three-step synthetic pathway for 3-Amino-2-bromobenzenesulfonamide.

Step-by-Step Experimental Methodologies

Step 1: Synthesis of 2-Bromo-3-nitrobenzenesulfonyl chloride

Mechanistic Rationale: The diazotization of the aniline creates a diazonium salt, which undergoes a radical-mediated displacement by sulfur dioxide, catalyzed by copper(II) chloride.

-

Diazotization: Suspend 2-bromo-3-nitroaniline (1.0 equiv) in a mixture of concentrated HCl and glacial acetic acid (1:3 ratio). Cool the reaction vessel to 0 °C using an ice-salt bath.

-

Nitrite Addition: Slowly add a solution of sodium nitrite (NaNO₂, 1.2 equiv) in minimal water dropwise, maintaining the internal temperature below 5 °C to prevent the degradation of the diazonium salt into a phenol. Stir for 45 minutes at 0 °C.

-

Chlorosulfonylation: In a separate flask, prepare a saturated solution of SO₂ gas in glacial acetic acid containing CuCl₂·2H₂O (0.3 equiv).

-

Coupling: Transfer the cold diazonium salt solution dropwise into the SO₂/CuCl₂ mixture at room temperature. Stir until nitrogen gas evolution ceases (approximately 2–3 hours).

-

Workup: Pour the mixture onto crushed ice. The sulfonyl chloride will precipitate as a solid. Filter, wash with cold water, and dry under a vacuum. Use immediately in the next step due to the hydrolytic instability of sulfonyl chlorides.

Step 2: Synthesis of 2-Bromo-3-nitrobenzenesulfonamide

Mechanistic Rationale: Nucleophilic acyl substitution. The steric bulk of the ortho-bromine atom slows the reaction; therefore, an excess of ammonia is required, and the reaction must be allowed to warm to room temperature to ensure complete conversion [1].

-

Dissolution: Dissolve the crude 2-bromo-3-nitrobenzenesulfonyl chloride (1.0 equiv) in anhydrous Tetrahydrofuran (THF). Cool to 0 °C.

-

Ammonolysis: Slowly add aqueous ammonium hydroxide (NH₄OH, 28-30%, 5.0 equiv) dropwise. The excess ammonia acts both as the nucleophile and as a base to neutralize the generated HCl [1].

-

Reaction Phase: Remove the ice bath and allow the mixture to stir vigorously at room temperature for 4–6 hours.

-

Isolation: Concentrate the THF under reduced pressure. Add water to the residue to precipitate the sulfonamide. Filter the solid, wash with cold water, and recrystallize from ethanol/water to yield the pure intermediate.

Step 3: Synthesis of 3-Amino-2-bromobenzenesulfonamide

Mechanistic Rationale: Chemoselective reduction. Iron powder in the presence of ammonium chloride provides a mild source of electrons and protons to reduce the nitro group to an amine without cleaving the carbon-bromine bond [2].

-

Preparation: Suspend 2-bromo-3-nitrobenzenesulfonamide (1.0 equiv) in a solvent mixture of Ethanol and Water (4:1 v/v).

-

Reagent Addition: Add Iron powder (Fe, 5.0 equiv) and Ammonium chloride (NH₄Cl, 2.0 equiv) to the suspension. Note: Water is critical here as it acts as a proton source and significantly shortens the reaction time [2].

-

Reduction: Heat the reaction mixture to reflux (approx. 80 °C) and stir vigorously for 2–4 hours. Monitor completion via TLC (Ethyl Acetate/Hexane 1:1).

-

Filtration: While still hot, filter the mixture through a pad of Celite to remove the iron oxides. Wash the Celite pad thoroughly with hot ethanol.

-

Final Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to yield the target compound, 3-Amino-2-bromobenzenesulfonamide.

Quantitative Data & Expected Parameters

| Step | Reaction Type | Key Reagents | Temp (°C) | Time (h) | Expected Yield | Key Analytical Marker (Expected) |

| 1 | Sandmeyer | NaNO₂, HCl, SO₂, CuCl₂ | 0 → RT | 3.0 | 65 - 75% | IR: Strong SO₂ stretch at ~1370 & 1170 cm⁻¹ |

| 2 | Ammonolysis | NH₄OH, THF | 0 → RT | 5.0 | 85 - 90% | ¹H NMR: Appearance of broad -SO₂NH₂ singlet |

| 3 | Béchamp Reduction | Fe powder, NH₄Cl, EtOH/H₂O | 80 | 3.0 | 75 - 85% | ¹H NMR: Upfield shift of aromatic protons; new -NH₂ broad singlet |

References

- Ueno, Y., et al. (2005). Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same. US Patent Application US20050032889A1.

Application Note: Regioselective Substitution Methods for 3-Amino-2-bromobenzenesulfonamide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols

Executive Summary & Physicochemical Profiling

The compound 3-Amino-2-bromobenzenesulfonamide (CAS: 1261671-44-6)[1] represents a highly versatile, yet synthetically challenging, trifunctional building block in medicinal chemistry. Featuring an ortho/para-directing aniline, a meta-directing sulfonamide, and a cross-coupling-ready aryl bromide, this scaffold is primed for divergent late-stage functionalization.

However, the presence of two unprotected, nucleophilic nitrogen moieties (-NH₂ and -SO₂NH₂) introduces significant chemoselectivity and regioselectivity hurdles. Unoptimized reaction conditions frequently lead to competitive N-alkylation, catalyst poisoning during metal-mediated cross-coupling, or mixed halogenation profiles. This application note details the mechanistic causality and field-proven protocols required to achieve absolute regiocontrol across three distinct functionalization pathways:

-

Chemoselective N-Alkylation of the sulfonamide over the aniline.

-

Regioselective Suzuki-Miyaura Cross-Coupling at the C2-bromo position.

-

Regioselective Electrophilic Aromatic Substitution (SEAr) at the C4/C6 positions.

Divergent regioselective functionalization pathways for 3-Amino-2-bromobenzenesulfonamide.

Quantitative Data Summary

The table below summarizes the expected outcomes when applying the optimized protocols detailed in this guide.

| Reaction Type | Target Site | Reagents & Conditions | Yield Range | Regioselectivity |

| Chemoselective N-Alkylation | Sulfonamide (-SO₂NH₂) | R-X, Cs₂CO₃, DMF, 25 °C | 80 - 95% | >99% (Sulfonamide vs. Aniline) |

| Suzuki-Miyaura Coupling | C2-Bromo (-Br) | Ar-B(OH)₂, Pd(OAc)₂, XPhos, K₃PO₄, 90 °C | 70 - 88% | >95% (C2 Arylation) |

| Electrophilic Halogenation | C4 / C6 Carbons | NIS or NBS, MeCN, 0 °C to RT | 65 - 80% | ~4:1 (C4 vs C6 substitution) |

Protocol 1: Chemoselective N-Alkylation of the Sulfonamide

Mechanistic Causality

The chemoselective functionalization of the sulfonamide group in the presence of a free aniline relies entirely on thermodynamic control via pKa differentials. The sulfonamide N-H proton is highly acidic (pKa ~ 10) due to the strong electron-withdrawing effect of the adjacent sulfonyl group. In contrast, the aniline N-H proton is significantly less acidic (pKa ~ 27).

By utilizing a mild inorganic base such as Cesium Carbonate (Cs₂CO₃), the sulfonamide is rapidly and exclusively deprotonated[2]. The resulting sulfonamidate anion acts as a potent nucleophile toward alkyl halides, leaving the aniline moiety completely intact and preventing over-alkylation[3].

Step-by-Step Methodology

-

Preparation: Charge a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar with 3-Amino-2-bromobenzenesulfonamide (251.1 mg, 1.0 mmol)[1].

-

Solvent & Base Addition: Add anhydrous DMF (5.0 mL) followed by Cs₂CO₃ (391.0 mg, 1.2 mmol) in one portion.

-

Deprotonation: Stir the resulting suspension at ambient temperature (25 °C) for 15 minutes. A slight color change may be observed as the sulfonamidate anion forms.

-

Alkylation: Dropwise add the desired alkyl halide (e.g., benzyl bromide, 1.05 mmol) via syringe.

-

Monitoring: Stir the reaction for 2–4 hours. Monitor completion via LC-MS or TLC (Hexanes:EtOAc 1:1).

-

Workup: Quench the reaction by pouring it into ice-cold distilled water (20 mL). Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Regioselective Suzuki-Miyaura Cross-Coupling at C2

Mechanistic Causality

The C2-bromo position is sterically encumbered and electronically deactivated by the adjacent sulfonamide. More critically, during palladium-catalyzed cross-coupling, the unprotected sulfonamide and aniline moieties can act as competing ligands. This coordination leads to the formation of stable, off-cycle inactive palladium complexes, effectively poisoning the catalyst[4].

To circumvent catalyst deactivation and prevent competitive Buchwald-Hartwig amination[5], the implementation of sterically demanding, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos) is strictly required. XPhos accelerates the oxidative addition into the C-Br bond, while its massive steric bulk physically shields the active Pd(0) center from coordinating with the substrate's free amines.

Mechanistic causality behind chemoselective deprotonation and palladium catalyst protection.

Step-by-Step Methodology

-

Reaction Setup: In an oven-dried Schlenk tube, combine 3-Amino-2-bromobenzenesulfonamide (251.1 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol)[6], Pd(OAc)₂ (11.2 mg, 0.05 mmol, 5 mol%), and XPhos (47.7 mg, 0.10 mmol, 10 mol%).

-

Base Addition: Add anhydrous K₃PO₄ (424.5 mg, 2.0 mmol).

-

Inert Atmosphere: Seal the tube with a septum, evacuate, and backfill with Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment.

-

Solvent Addition: Inject degassed 1,4-Dioxane (4.0 mL) and degassed H₂O (1.0 mL) via syringe.

-

Coupling: Replace the septum with a Teflon screw cap and heat the biphasic mixture in a pre-heated oil bath at 90 °C for 12 hours with vigorous stirring.

-

Workup: Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and filter the mixture through a short pad of Celite to remove palladium black. Concentrate the filtrate and purify the crude product via silica gel flash chromatography.

Protocol 3: Regioselective Electrophilic Aromatic Substitution (SEAr)

Mechanistic Causality

The regiochemistry of electrophilic aromatic substitution on this scaffold is governed by competing directing groups. The -NH₂ group is strongly activating and ortho/para directing, whereas the -SO₂NH₂ group is strongly deactivating and meta directing. Because the activating power of the aniline nitrogen overrides the deactivating sulfonyl group, electrophilic attack is directed to the C4 (ortho to -NH₂, meta to -SO₂NH₂) and C6 (para to -NH₂, ortho to -SO₂NH₂) positions.

By utilizing mild halogenating agents like N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS) at low temperatures, selective mono-halogenation is achieved, typically favoring the C4 position due to the stabilizing hydrogen-bond network between the incoming electrophile and the free amine.

Step-by-Step Methodology

-

Preparation: Dissolve 3-Amino-2-bromobenzenesulfonamide (251.1 mg, 1.0 mmol) in anhydrous Acetonitrile (MeCN, 10.0 mL) in a 25 mL round-bottom flask.

-

Cooling: Cool the solution to 0 °C using an ice-water bath and protect the flask from ambient light using aluminum foil.

-

Electrophile Addition: Add N-Iodosuccinimide (NIS, 225.0 mg, 1.0 mmol) in three equal portions over 15 minutes to prevent exothermic runaway and di-halogenation.

-

Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature over an additional 2 hours.

-

Quenching: Quench the reaction by adding 10 mL of saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to neutralize any unreacted iodine species.

-

Workup: Extract the mixture with Dichloromethane (DCM, 3 × 15 mL). Wash the combined organics with water and brine, dry over Na₂SO₄, and evaporate the solvent. Purify via recrystallization or column chromatography to separate the C4 and C6 isomers.

References

-

The Journal of Organic Chemistry. One-Pot Reductive Amination and Suzuki–Miyaura Cross-Coupling of Formyl Aryl and Heteroaryl MIDA Boronates in Array Format. Available at: [Link][6]

-

ResearchGate / Chemistry. Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines. Available at: [Link][3]

-

PMC. Recent Advances in Pyrimidine-Based Drugs. Available at:[Link][5]

-

Semantic Scholar. Selective N-alkylation of primary amines with R–NH₂·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Available at: [Link][2]

Sources

Application Note: In Vivo Experimental Dosing Protocols for 3-Amino-2-bromobenzenesulfonamide in Hypoxic Tumor Models

Target Audience: Preclinical Researchers, Pharmacologists, and Oncology Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The compound 3-Amino-2-bromobenzenesulfonamide (CAS: 1261671-44-6) is a halogenated benzenesulfonamide derivative with a molecular weight of 251.10 g/mol [1]. In preclinical oncology, benzenesulfonamides are highly valued as potent inhibitors of tumor-associated Carbonic Anhydrase (CA) isoforms, specifically CA IX and CA XII.

Unlike ubiquitous cytosolic isoforms (such as hCA I and II), CA IX is a transmembrane protein overexpressed almost exclusively under hypoxic conditions mediated by Hypoxia-Inducible Factor 1-alpha (HIF-1α). CA IX plays a critical role in 2 while simultaneously acidifying the extracellular microenvironment to promote invasion and chemoresistance[2].

By utilizing the primary sulfonamide moiety as a Zinc-Binding Group (ZBG) within the CA IX active site, 3-Amino-2-bromobenzenesulfonamide disrupts this pH homeostasis. This application note outlines the authoritative in vivo protocols for formulating and dosing this compound in mouse xenograft models, drawing on established methodologies for structurally related clinical-stage CA inhibitors like SLC-0111[3].

Caption: Mechanism of Action: CA IX inhibition in hypoxic tumors.

Pre-Formulation and Pharmacokinetics

The Causality of Vehicle Selection

A fundamental challenge in dosing halogenated benzenesulfonamides in vivo is their characteristically low aqueous solubility[3]. Attempting to dissolve 3-Amino-2-bromobenzenesulfonamide directly in saline will result in particulate suspension, leading to erratic pharmacokinetics, localized toxicity at the injection site, and high inter-subject variability.

To engineer a self-validating delivery system, researchers must utilize a co-solvent approach. We recommend a standardized vehicle formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% Saline .

-

DMSO (5%): Acts as the primary solvent to disrupt the crystal lattice of the compound. Exceeding 5-10% can cause systemic toxicity in mice.

-

PEG300 (40%): Acts as a co-solvent that prevents the hydrophobic compound from crashing out of solution upon introduction to the aqueous phase.

-

Tween 80 (5%): A non-ionic surfactant that stabilizes the microemulsion.

-

Saline (50%): Provides isotonicity for physiological compatibility during Intraperitoneal (IP) or Oral (PO) administration.

Quantitative Data Summary

| Parameter | Recommended Specification | Causality / Rationale |

| Target Isoforms | hCA IX, hCA XII | Transmembrane CAs upregulated in solid tumors[2]. |

| Molecular Weight | 251.10 g/mol | Small molecule; allows for rapid systemic distribution[1]. |

| In Vivo Dose Range | 10 – 50 mg/kg | Balances target engagement with potential off-target hCA II inhibition[4]. |

| Administration Route | Intraperitoneal (IP) | Preferred for early-stage PK/PD to bypass first-pass metabolism[3]. |

| Vehicle Formulation | DMSO/PEG300/Tween80/Saline | Overcomes low aqueous solubility typical of sulfonamides[3]. |

| Dosing Schedule | Daily for 14–21 days | Maintains continuous suppression of CA IX activity to induce apoptosis[5]. |

In Vivo Dosing Protocol: Step-by-Step Methodology

The following protocol is designed for evaluating the efficacy of 3-Amino-2-bromobenzenesulfonamide in a subcutaneous tumor xenograft model.

Caption: In vivo experimental workflow for efficacy testing.

Step 1: Cell Preparation and Xenograft Implantation

-

Cell Line Selection: Select a human cancer cell line known for high CA IX expression under hypoxia, such as HT-29 (colorectal) or MDA-MB-231 (triple-negative breast cancer).

-

Harvesting: Harvest cells at 80% confluency and resuspend in a 1:1 mixture of sterile PBS and Matrigel to enhance initial engraftment[3].

-

Implantation: Subcutaneously inject 1×106 to 5×106 cells (in 100-200 µL) into the right flank of immunocompromised mice (e.g., NOD/SCID or athymic nude mice)[3]. Causality: Immunocompromised mice are required to prevent host-versus-graft rejection of human cell lines.

Step 2: Tumor Monitoring and Randomization

-

Monitor tumor growth bi-weekly using digital calipers. Calculate tumor volume using the formula: V=(Length×Width2)/2 .

-

Critical Threshold: Do not begin dosing immediately. Wait until tumors reach a palpable size of 100–200 mm³ [3].

-

Expert Insight: This delay is non-negotiable. Tumors must reach a sufficient volume to outgrow their local blood supply, thereby inducing the hypoxic core necessary to trigger HIF-1α stabilization and subsequent CA IX overexpression. Dosing too early will result in false negatives due to a lack of target expression.

-

-

Randomize mice into treatment and vehicle control groups (n=8 to 10 per group) to ensure equal baseline tumor volumes across cohorts.

Step 3: Compound Preparation (Daily Formulation)

-

Weigh the required amount of 3-Amino-2-bromobenzenesulfonamide powder.

-

Add DMSO (5% of final volume) and vortex until completely dissolved.

-

Add PEG300 (40% of final volume) and vortex for 1 minute.

-

Add Tween 80 (5% of final volume) and mix thoroughly.

-

Slowly add sterile Saline (50% of final volume) dropwise while continuously vortexing to prevent precipitation. Note: Prepare fresh formulations daily to prevent compound degradation or delayed precipitation.

Step 4: Administration and Monitoring

-

Administer the formulated compound via IP injection at a dose of 10 mg/kg to 50 mg/kg daily.

-

Administer the exact same volume of the vehicle (without the drug) to the control group.

-

Toxicity Monitoring: Weigh the mice daily. A body weight loss of >15% indicates severe toxicity. Causality: Off-target inhibition of cytosolic hCA II in the kidneys can lead to bicarbonate wasting and metabolic acidosis, presenting clinically as rapid weight loss[4]. If this occurs, implement a dosing holiday or reduce the dose.

Step 5: Endpoint Analysis and Tissue Harvesting

-

Continue the dosing regimen for 14–21 days, or until control tumors reach the ethical maximum volume (typically 1500–2000 mm³).

-

Euthanize the animals and immediately excise the tumors.

-

Validation Assays:

-

Flash-freeze half of the tumor for Western blot analysis of CA IX and cleaved caspase-3 (apoptosis marker).

-

Fix the other half in 10% formalin for Immunohistochemistry (IHC). Stain for CA IX to confirm target engagement and use TUNEL staining to quantify the induction of apoptosis[5].

-

Combination Therapy Perspectives

Recent in vivo studies highlight that CA IX inhibitors exhibit profound synergistic effects when combined with conventional cytostatic agents. Because 3-Amino-2-bromobenzenesulfonamide forces intracellular acidification, it can sensitize previously resistant hypoxic tumor cells to DNA-damaging agents. For instance, co-administration of CA inhibitors with drugs like5 that is significantly greater than monotherapy alone[5].

References

-

[2] National Institutes of Health (PMC). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Available at:[Link]

-

[4] Journal of Medicinal Chemistry (ACS Publications). Benzenesulfonamides Incorporating Flexible Triazole Moieties Are Highly Effective Carbonic Anhydrase Inhibitors: Synthesis and Kinetic, Crystallographic, Computational, and Intraocular Pressure Lowering Investigations. Available at: [Link]

-

[5] MDPI. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. Available at: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

Technical Support Center: Troubleshooting the Reactivity of 3-Amino-2-bromobenzenesulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals and researchers through the challenges of functionalizing highly deactivated, sterically congested anilines.

3-Amino-2-bromobenzenesulfonamide presents a "perfect storm" of poor reactivity. This guide systematically deconstructs the chemical causality behind its inertness and provides field-proven, self-validating protocols to overcome these barriers.

Section 1: Root Cause Analysis (FAQ)

Q1: Why does the amino group in 3-Amino-2-bromobenzenesulfonamide fail to react under standard conditions? A1: The inertness of this specific aniline is driven by a dual mechanism of steric shielding and electronic depletion:

-

Steric Hindrance: The bulky bromine atom at the ortho position (C2) physically obstructs the trajectory required for electrophilic approach. Nucleophilicity is exponentially more sensitive to steric effects than basicity[1]. The physical bulk prevents the nitrogen lone pair from achieving the necessary orbital overlap with incoming electrophiles.

-

Electronic Deactivation: The sulfonamide group at C1 is a powerful electron-withdrawing group via inductive (-I) and resonance (-M) effects. Although it is meta to the amino group (where resonance effects are minimized), its strong inductive pull, combined with the inductive withdrawal (-I) of the adjacent C2 bromine, severely depletes the electron density of the aniline ring. This stabilizes the nitrogen lone pair, rendering it highly non-nucleophilic.

Section 2: Troubleshooting Specific Workflows

Issue 1: Failed Acylation/Amidation

Q2: Standard acylation (Ac₂O/pyridine) yields unreacted starting material. How can I force this amidation? A2: Pyridine is insufficiently nucleophilic to form a reactive acylpyridinium intermediate capable of overcoming the high activation energy barrier of this hindered aniline. You must alter the mechanistic pathway.

-

Solution A (Hypernucleophilic Catalysis): Replace pyridine with 4-(Dimethylamino)pyridine (DMAP) or the even more potent 9-azajulolidine. These catalysts create highly reactive acyl-onium intermediates that force the reaction forward.

-

Solution B (Pre-deprotonation): Convert the weak neutral amine into a highly nucleophilic amide anion using a strong base like Sodium Hydride (NaH). This completely bypasses the electronic deactivation.

Protocol 1: Base-Mediated Acylation (The NaH Method)

Causality: Deprotonation shifts the reacting species from a neutral, electron-poor amine to a highly electron-rich amide anion, drastically lowering the activation barrier for nucleophilic acyl substitution.

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 3-Amino-2-bromobenzenesulfonamide (1.0 eq) in anhydrous THF (0.2 M).

-

Cooling: Submerge the flask in an ice bath to reach 0 °C.

-

Deprotonation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) in small portions.

-

Validation Checkpoint 1: Observe the reaction mixture. The immediate evolution of H₂ gas (bubbling) confirms active deprotonation. Stir for 30 minutes until bubbling completely ceases, validating the quantitative formation of the amide anion.

-

-

Electrophile Addition: Add the desired acyl chloride (1.1 eq) dropwise via syringe.

-

Reaction: Remove the ice bath, allowing the mixture to warm to 25 °C. Stir for 2 hours.

-

Validation Checkpoint 2: Monitor via LC-MS. The disappearance of the starting material mass (m/z ~251) and the appearance of the acylated product mass validates completion.

-

-

Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x), dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Table 1: Acylation Optimization Matrix for Deactivated Anilines

| Reagent System | Catalyst Loading | Temp (°C) | Relative Yield (%) | Recommended Use Case |

| Ac₂O / Pyridine | N/A | 25 | < 5% | Unhindered aliphatic amines |

| Ac₂O / DMAP / Et₃N | 10 mol% | 50 | 40 - 60% | Mildly hindered anilines |

| Ac₂O / 9-Azajulolidine / Et₃N | 10 mol% | 50 | > 85% | Highly hindered/deactivated anilines |

| R-COCl / NaH (1.2 eq) | N/A | 0 to 25 | > 90% | Extremely unreactive anilines |

Issue 2: Failed N-Arylation

Q3: I need to perform an N-arylation. Standard SₙAr and Ullmann couplings are failing. What is the optimal strategy? A3: SₙAr requires an electron-deficient aryl halide, and Ullmann couplings often fail or require harsh conditions (>150 °C) when the amine is sterically hindered. The Buchwald-Hartwig cross-coupling is the definitive solution. However, because 3-Amino-2-bromobenzenesulfonamide is a primary aniline with severe ortho-hindrance, ligand selection is the single most critical variable. The biarylmonophosphine ligand BrettPhos is explicitly designed to accelerate the rate-limiting oxidative addition while preventing the coordination of a second aryl group, ensuring selective mono-arylation of primary amines[2].

Protocol 2: Buchwald-Hartwig N-Arylation using Pd/BrettPhos

Causality: BrettPhos creates a sterically demanding, electron-rich environment around the Palladium center. This stabilizes the mono-ligated Pd(0) active species, facilitating the oxidative addition of the aryl halide, while its bulk forces the rapid reductive elimination of the hindered product[3].

Step-by-Step Methodology:

-

Setup: Inside a nitrogen-filled glovebox, charge an oven-dried 20 mL vial with 3-Amino-2-bromobenzenesulfonamide (1.0 eq), the target Aryl Halide (1.2 eq), Pd₂(dba)₃ (2 mol% Pd), BrettPhos ligand (4 mol%), and Sodium tert-butoxide (NaOtBu, 1.5 eq).

-

Solvent: Add anhydrous, degassed Toluene to achieve a 0.1 M concentration.

-

Catalytic Activation: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and place it in a pre-heated oil bath at 100 °C.

-

Validation Checkpoint 1: Within the first 15 minutes of heating, the suspension should transition from a dark purple/brown (Pd₂(dba)₃) to a clear yellow/orange solution, visually validating the formation of the active Pd(0)-BrettPhos complex.

-

-

Reaction: Stir vigorously at 100 °C for 16 hours.

-

Validation Checkpoint 2: Analyze an aliquot via LC-MS. The presence of the cross-coupled product and the complete consumption of the aryl halide validate the catalytic cycle's success.

-

-

Workup: Cool to room temperature. Dilute the mixture with EtOAc and filter through a tightly packed pad of Celite to remove palladium black and inorganic salts.

-

Purification: Concentrate the filtrate in vacuo and purify the crude residue via silica gel flash chromatography.

Table 2: Buchwald-Hartwig Ligand Selection Guide

| Ligand | Amine Type | Pd Loading (mol%) | Temp (°C) | Steric Tolerance | Key Advantage |

| BINAP | Primary/Secondary | 5.0 | 110 | Low | Good baseline for unhindered substrates |

| XantPhos | Primary | 2.0 - 5.0 | 100 | Moderate | Minimizes epimerization, good for amides |

| BrettPhos | Primary | 1.0 - 2.0 | 90 - 110 | Very High | Prevents bis-arylation, excellent for hindered primary anilines |

| RuPhos | Secondary | 1.0 - 2.0 | 85 - 110 | Very High | Overcomes massive steric bulk in secondary amines |

Section 3: Visual Troubleshooting Workflow

Workflow for overcoming steric and electronic deactivation in hindered anilines.

References[1] Title: Nucleophilicity of Amines. Source: Master Organic Chemistry. URL:https://www.masterorganicchemistry.com/2018/05/07/nucleophilicity-of-amines/[2] Title: Useful DMAP Analogs. Source: TCI Chemicals. URL:https://www.tcichemicals.com/APAC/en/support-download/chemistry-clip/useful-dmap-analogs[4] Title: Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Source: Royal Society of Chemistry. URL:https://pubs.rsc.org/en/content/chapter/bk9781782621034-00171/978-1-78262-103-4[3] Title: Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. Source: ResearchGate. URL:https://www.researchgate.net/publication/343775017_Ligand_Effects_of_BrettPhos_and_RuPhos_on_Rate-Limiting_Steps_in_Buchwald-Hartwig_Amination_Reaction_Due_to_the_Modulation_of_Steric_Hindrance_and_Electronic_Structure

Sources

LC-MS Fragmentation Pattern of 3-Amino-2-bromobenzenesulfonamide: A Comparative Platform Guide

As a Senior Application Scientist, I approach the structural elucidation of halogenated pharmacophores not merely as an exercise in spectral matching, but as a thermodynamic puzzle. 3-Amino-2-bromobenzenesulfonamide (Exact Mass: 249.9412 Da for 79 Br) presents a unique analytical challenge. It contains a highly labile sulfonamide group alongside a robust aromatic carbon-bromine (C-Br) bond.

This guide objectively compares the performance of Triple Quadrupole (QqQ) Collision-Induced Dissociation (CID) against Orbitrap Higher-energy Collisional Dissociation (HCD) for the characterization of this compound. By understanding the causality behind these fragmentation pathways, researchers can build self-validating analytical protocols that eliminate false positives and ensure absolute structural confidence.

Platform Comparison: The Physics of CID vs. HCD

The choice of mass spectrometry platform fundamentally alters the energy landscape the ions traverse, dictating which structural bonds are broken and observed.

Triple Quadrupole (QqQ) CID: The Targeted Workhorse

In a QqQ system, fragmentation occurs via CID in the second quadrupole (Q2). This is an "MS/MS in space" technique where precursor ions collide with a neutral gas (e.g., Argon)[1].

-

Mechanism: Ions experience multiple, relatively low-energy collisions. The energy is slowly accumulated and redistributed across the molecule's vibrational modes.

-

Performance: Excellent for targeted quantitation (MRM/SRM) due to high duty cycle and sensitivity. However, because it primarily accesses the lowest-energy dissociation channels, it often fails to break the strong C-Br bond in halogenated sulfonamides, limiting complete structural elucidation[2].

Orbitrap HCD: High-Resolution Structural Elucidation

HCD is a beam-type collisional dissociation technique specific to Orbitrap architectures. Ions are accelerated into an ion-routing multipole (collision cell) before being injected into the Orbitrap analyzer[3].

-

Mechanism: Unlike trap-based CID, HCD is a non-equilibrium process. Ions receive a rapid, massive bolus of kinetic energy, preventing the molecule from simply relaxing into its lowest energy state[4].

-

Performance: This rapid energy deposition forces the opening of higher-energy dissociation channels—such as the cleavage of the aromatic C-Br bond[4]. Furthermore, Orbitrap HCD provides High-Resolution Accurate-Mass (HRAM) data and eliminates the "low-mass cutoff" inherent to traditional ion traps, allowing the detection of small reporter ions[3].

Caption: Workflow comparison between QqQ CID and Orbitrap HCD for benzenesulfonamide analysis.

Mechanistic Fragmentation Pathway & Causality

To build a trustworthy assay, we must treat the molecule's isotopic signature as an intrinsic validation tool. Bromine exists naturally as two isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio. Therefore, the intact precursor ion [M+H]+ will appear as a distinct doublet at m/z 250.9 and m/z 252.9 [5].

Primary Cleavages (Low to Medium Collision Energy)

At lower collision energies (typical of QqQ CID), the fragmentation is dominated by the labile benzenesulfonamide moiety[5].

-

Loss of Sulfonamide Group (-SO 2 NH 2 , 80 Da): The S-N or C-S bonds are the weakest points. The loss of the neutral SO 2 NH 2 radical/molecule yields a fragment at m/z 170.9 / 172.9 . Causality: Because this fragment retains the bromine atom, the 1:1 isotopic doublet remains perfectly intact, validating the fragment's identity.

-

Loss of Sulfur Dioxide (-SO 2 , 64 Da): An alternative low-energy pathway involves the extrusion of SO 2 , yielding a fragment at m/z 186.9 / 188.9 .

Secondary Cleavages (High Collision Energy / HCD)